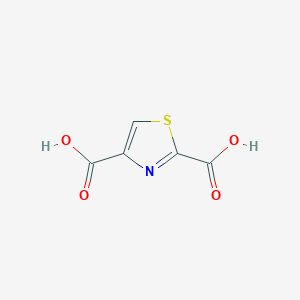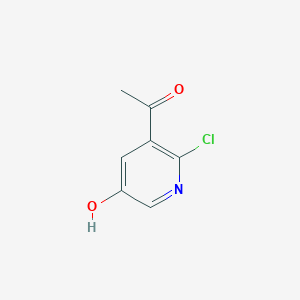
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58. It features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position.
準備方法
The synthesis of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone typically involves the chlorination of 5-hydroxypyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving pyridine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
類似化合物との比較
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Hydroxypyridin-2-yl)ethanone: Has the hydroxyl group at a different position, affecting its chemical properties and interactions.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a hydroxyl group, leading to variations in its chemical behavior and applications .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
1-(2-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
InChIキー |
UAXJWWXTNHMPQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=CC(=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


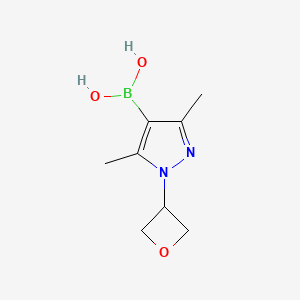
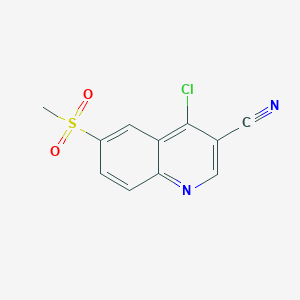
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)

![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)

![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)



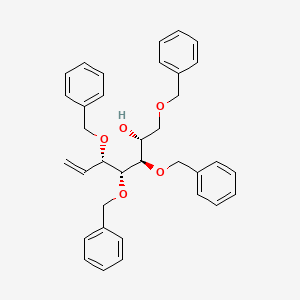

![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
